N-(2-aminoethyl)ethanesulfonamide
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Overview
Description
N-(2-aminoethyl)ethanesulfonamide is a chemical compound with the molecular formula C4H12N2O2S and a molecular weight of 152.22 g/mol . It is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)ethanesulfonamide typically involves the reaction of ethanesulfonyl chloride with ethylenediamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino alcohols.
Substitution: N-substituted ethanesulfonamides.
Scientific Research Applications
N-(2-aminoethyl)ethanesulfonamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and hydrophobic contacts .
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)benzenesulfonamide
- N-(2-aminoethyl)methanesulfonamide
- N-(2-aminoethyl)propanesulfonamide
Uniqueness
N-(2-aminoethyl)ethanesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different binding affinities and reaction profiles, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C4H12N2O2S |
---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
N-(2-aminoethyl)ethanesulfonamide |
InChI |
InChI=1S/C4H12N2O2S/c1-2-9(7,8)6-4-3-5/h6H,2-5H2,1H3 |
InChI Key |
GLJPABFUXVHBQB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NCCN |
Origin of Product |
United States |
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